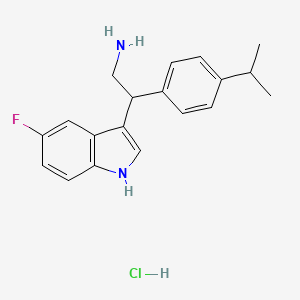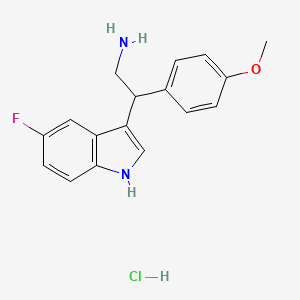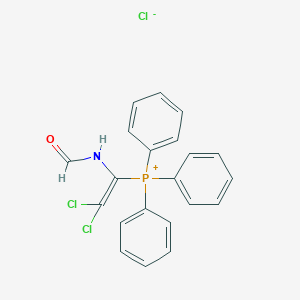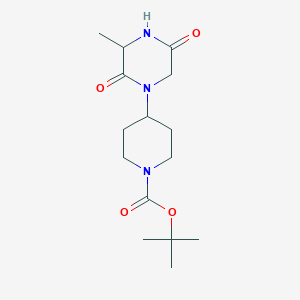
3,4,5-Trifluorobenzyltriphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trifluorobenzyltriphenylphosphonium bromide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to a 3,4,5-trifluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluorobenzyltriphenylphosphonium bromide typically involves the reaction of 3,4,5-trifluorobenzyl bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled conditions. The mixture is usually heated to facilitate the reaction, resulting in the formation of the desired phosphonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using microwave irradiation techniques. This method enhances the reaction rate and yield by providing uniform heating and reducing reaction times . The use of microwave irradiation in the presence of a solvent like THF at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) has been shown to produce high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluorobenzyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 3,4,5-trifluorobenzyl alcohol, while oxidation with hydrogen peroxide can produce 3,4,5-trifluorobenzaldehyde.
Scientific Research Applications
3,4,5-Trifluorobenzyltriphenylphosphonium bromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,4,5-Trifluorobenzyltriphenylphosphonium bromide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium group facilitates the compound’s accumulation in the mitochondria due to its lipophilic nature and positive charge . This targeting ability makes it useful in studying mitochondrial functions and in developing mitochondria-targeted therapies.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,4,5-trifluorobenzene: This compound shares the trifluorobenzyl moiety but lacks the triphenylphosphonium group.
(4-Carboxybenzyl)triphenylphosphonium bromide: Similar in structure but with a carboxybenzyl group instead of a trifluorobenzyl group.
Uniqueness
3,4,5-Trifluorobenzyltriphenylphosphonium bromide is unique due to the presence of both the trifluorobenzyl and triphenylphosphonium groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and mitochondrial targeting ability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
triphenyl-[(3,4,5-trifluorophenyl)methyl]phosphanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3P.BrH/c26-23-16-19(17-24(27)25(23)28)18-29(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-17H,18H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSBWRYRHZDYRH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=C(C(=C2)F)F)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrF3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 2-(4-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B7943793.png)

![2-(5-methyl-1H-indol-3-yl)-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B7943805.png)
![3-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B7943810.png)
![Benzyl 3-[(4-fluorophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7943816.png)
![Benzyl 3-[(4-methylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7943819.png)

![tert-butyl N-[(2R,3S)-2-(hydroxymethyl)-3-methylpentyl]carbamate](/img/structure/B7943840.png)


![2-[4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]propan-2-ol](/img/structure/B7943878.png)

![Tert-butyl 4-[(3-methoxy-3-oxopropyl)amino]piperidine-1-carboxylate;hydrochloride](/img/structure/B7943910.png)
![Methyl 3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B7943925.png)
